5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
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Overview
Description
5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a synthetic organic compound belonging to the class of naphthopyrans. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a naphtho[2,3-c]pyran core with a 4-chlorophenyl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired naphthopyran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthopyrans.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of photochromic materials and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- 2-amino-5-(4-chlorobenzoyl)-4-(4-chlorophenyl)-6-(methylsulfanyl)-4H-thiopyran-3-carbonitrile
Uniqueness
5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific naphthopyran structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
923026-67-9 |
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Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-15-7-5-12(6-8-15)18-16-4-2-1-3-13(16)9-14-10-22-11-17(21)19(14)18/h1-9H,10-11H2 |
InChI Key |
VPOUWPXQDNSLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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